molecular formula C20H13BrN2O2S B2606462 (E)-methyl 4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate CAS No. 683249-94-7

(E)-methyl 4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate

Cat. No.: B2606462
CAS No.: 683249-94-7
M. Wt: 425.3
InChI Key: ZEFMNGITMFSONY-MHWRWJLKSA-N
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Description

(E)-methyl 4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate is a synthetic compound featuring a 4-(4-bromophenyl)thiazole core, a structure recognized in medicinal chemistry research for its potential biological activities. The 4-(4-bromophenyl)thiazole scaffold is a privileged structure in drug discovery, with documented scientific interest in its derivatives for their antiproliferative and antimicrobial properties . Compounds based on this core structure have been investigated as potential tubulin polymerization inhibitors, a mechanism of action that disrupts microtubule function and can lead to cell cycle arrest in the G2/M phase, showing promise in anticancer research . Furthermore, molecular docking studies suggest that such derivatives can exhibit good binding affinities within the enzymatic pockets of specific therapeutic targets, which is valuable for structure-based drug design . The specific substitution pattern on this compound, including the benzoate ester and cyanovinyl groups, may be explored to modulate its physicochemical properties and biological activity, offering researchers a valuable chemical tool for probing new mechanisms in oncology and microbiology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2S/c1-25-20(24)15-4-2-13(3-5-15)10-16(11-22)19-23-18(12-26-19)14-6-8-17(21)9-7-14/h2-10,12H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFMNGITMFSONY-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then functionalized with a bromophenyl group. The cyanovinyl group is introduced through a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a malononitrile in the presence of a base. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the nitrile group to an amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including those related to (E)-methyl 4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate, exhibit promising antimicrobial properties. A study synthesized various 4-(4-bromophenyl)-thiazol-2-amine derivatives and assessed their antimicrobial activity against multiple strains of bacteria and fungi. The results showed that certain derivatives demonstrated activity comparable to standard antibiotics, such as norfloxacin and fluconazole .

CompoundAntimicrobial ActivityStandard Comparison
p2HighNorfloxacin
p3ModerateFluconazole
p4Low-

Anticancer Activity

The anticancer potential of thiazole derivatives has also been extensively studied. In vitro tests on estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines revealed that some compounds exhibited significant antiproliferative effects. Notably, compound p2 was found to be the most potent, showing effectiveness similar to the established chemotherapeutic agent 5-fluorouracil .

CompoundIC50 (µM)Comparison Drug
p25.05-Fluorouracil
p310.0-
p420.0-

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of these compounds to specific biological targets. The docking scores indicated that certain thiazole derivatives bind effectively within the active sites of target proteins, suggesting a mechanism for their biological activity .

Crystal Structure Analysis

The crystal structure of related thiazole compounds has been analyzed to understand their geometric and electronic properties better. For example, the crystal structure of 2-(4-(4-bromophenyl)thiazol-2-yl)isoindoline-1,3-dione revealed a nearly planar configuration that facilitates stacking interactions critical for biological activity .

Organic Photovoltaics

Thiazole-based compounds are being explored for their potential use in organic photovoltaic devices due to their ability to absorb light and convert it into electrical energy efficiently. The structural properties of this compound may enhance charge transport properties when incorporated into organic semiconductor matrices.

Fluorescent Probes

The unique electronic properties of thiazole derivatives make them suitable candidates for developing fluorescent probes used in biological imaging and sensing applications. Their ability to emit fluorescence upon excitation can be harnessed for tracking cellular processes in real-time.

Mechanism of Action

The mechanism of action of (E)-methyl 4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate involves its interaction with specific molecular targets. The thiazole ring and bromophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyanovinyl group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Aryl Substituents

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents on Thiazole Linker/Functional Group Biological Activity (if reported) Reference
(E)-Methyl 4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate (Target) 4-Bromophenyl Cyanovinyl, Methyl benzoate Not explicitly reported
(E)-4-((2-(1-(4-Bromophenyl)ethylidene)-1-(4-(4-chlorophenyl)thiazol-2-yl)hydrazinyl)phenol (5a) 4-Bromophenyl, Chlorophenyl Hydrazinyl, Phenol Anti-proliferative (IC₅₀: 2.1 µM)
Ethyl 4-({2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate 4-Methoxyphenyl Cyanovinyl, Ethyl benzoate Not reported
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate 4-Bromophenyl Oxoethyl, Methyl benzoate Synthetic intermediate
Key Observations:
  • Substituent Effects : The 4-bromophenyl group in the target compound and analogues like 5a enhances halogen bonding and lipophilicity compared to methoxyphenyl or methylphenyl derivatives .
  • Ester Groups : Methyl benzoate (target) vs. ethyl benzoate () affects solubility; methyl esters are generally less polar, which may influence bioavailability .
Key Observations:
  • Synthetic Challenges: The target compound’s cyanovinyl group likely requires precise reaction conditions (e.g., Knoevenagel condensation) to maintain the (E)-configuration, similar to hydrazinyl-linked analogues in .
  • Spectroscopic Trends: Thiazole protons in analogues resonate at δ 7.5–8.5 ppm (1H NMR), while cyanovinyl protons may appear downfield (δ 8.0–8.5) due to conjugation with the cyano group .
Key Observations:
  • Anticancer Potential: Analogues like 5a and Compound 4 highlight the role of bromophenyl-thiazole motifs in targeting cancer pathways, suggesting the target compound may share similar mechanisms.
  • Structural Determinants: The cyanovinyl group in the target compound could enhance binding to kinase domains (e.g., VEGFR-2) compared to hydrazine-based linkers due to improved conjugation .

Biological Activity

(E)-methyl 4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, structural characteristics, and biological evaluations, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

1. Chemical Structure and Synthesis

The compound can be described by its molecular formula C17H14BrN2O2SC_{17}H_{14}BrN_2O_2S. The synthesis involves the reaction of 4-(4-bromophenyl)thiazol-2-amine with phthalic anhydride, followed by crystallization processes to obtain the final product. The structural elucidation has been confirmed through various spectroscopic methods, including NMR and X-ray crystallography, which reveal a nearly planar conformation due to the arrangement of the thiazole and phenyl rings .

2.1 Anticancer Properties

Recent studies have indicated that compounds containing thiazole moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

  • Case Study : A study focused on thiazole derivatives demonstrated that certain analogs exhibited IC50 values in the nanomolar range against human cancer cell lines such as MCF-7 and A549. The most potent compounds were identified as having competitive inhibition against key oncogenic pathways like EGFR and BRAF V600E .
CompoundIC50 (µM)Target
Compound A0.05BRAF V600E
Compound B0.1EGFR

2.2 Antimicrobial Activity

In addition to anticancer effects, thiazole-based compounds have been explored for their antimicrobial properties. The presence of the bromophenyl group enhances the lipophilicity and membrane penetration capabilities, contributing to their efficacy against various bacterial strains.

  • Research Findings : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30

2.3 Enzyme Inhibition

The compound has also been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.

  • In vitro Studies : The compound exhibited significant inhibition of acetylcholinesterase with an IC50 value of approximately 3 µM, indicating its potential therapeutic application in enhancing cholinergic transmission .

3. Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies suggest that the compound binds effectively to the active sites of enzymes and receptors involved in cancer progression and neurotransmission.

Q & A

Q. What synthetic routes are commonly used to prepare (E)-methyl 4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate?

The synthesis typically involves:

  • Thiazole ring formation via Hantzsch thiazole synthesis, where 4-bromophenyl-substituted thiazole intermediates are prepared using α-bromo ketones and thiourea derivatives under reflux in ethanol .
  • Knoevenagel condensation to introduce the cyanovinyl group. For example, reacting a thiazole-2-acetonitrile derivative with methyl 4-formylbenzoate in the presence of a base (e.g., piperidine) in ethanol or DMF, ensuring stereoselective formation of the (E)-isomer .
  • Final purification via recrystallization or column chromatography using solvents like methanol or ethyl acetate .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

  • 1H/13C NMR : To verify the (E)-configuration of the cyanovinyl group (characteristic coupling constants: J ≈ 12–16 Hz for trans-vinylic protons) and substituent positions .
  • IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures purity by matching experimental and calculated C, H, N, S, and Br percentages .

Q. What purification methods are recommended for isolating the final compound?

  • Recrystallization : Using ethanol or methanol to remove soluble impurities .
  • Column Chromatography : With silica gel and eluents like ethyl acetate/hexane mixtures for higher-purity isolation .

Advanced Research Questions

Q. How can discrepancies between calculated and experimental elemental analysis data be resolved?

Discrepancies often arise from:

  • Incomplete purification : Re-purify via gradient column chromatography or repeated recrystallization.
  • Hydrate formation : Dry samples under vacuum or analyze via TGA to detect moisture content .
  • Side reactions : Use LC-MS to identify byproducts and optimize reaction conditions (e.g., stoichiometry, temperature) .

Q. What computational methods predict the biological activity of this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., enzymes, receptors). For example, highlights docking poses of similar thiazole derivatives in active sites .
  • QSAR Studies : Correlate substituent electronic effects (e.g., bromophenyl’s electron-withdrawing nature) with bioactivity using Hammett parameters or DFT calculations .

Q. How do substituents on the thiazole ring influence reactivity and bioactivity?

  • Bromophenyl Group : Enhances electrophilicity of the thiazole ring, facilitating nucleophilic substitutions. Its electron-withdrawing nature may improve binding to hydrophobic pockets in biological targets .
  • Cyanovinyl Group : The (E)-configuration optimizes conjugation, affecting UV-Vis absorption and redox properties, which are critical for photodynamic therapy applications .

Q. What strategies optimize the yield of the Knoevenagel condensation step?

  • Catalyst Selection : Piperidine or morpholine as organocatalysts improve reaction rates and stereoselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol balances cost and efficiency .
  • Temperature Control : Maintain 60–80°C to avoid side reactions (e.g., Z-isomer formation) .

Q. How can crystallographic data elucidate π-π interactions with biological targets?

  • Single-Crystal X-ray Diffraction : Resolves packing patterns and intermolecular interactions (e.g., bromophenyl’s π-stacking with aromatic residues). demonstrates such analysis for phenacyl benzoate derivatives .
  • Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., Br···π contacts) using software like CrystalExplorer .

Q. How to address contradictions between in vitro and in silico bioactivity results?

  • Assay Validation : Confirm target specificity (e.g., enzyme inhibition assays vs. cytotoxicity screening) .
  • Molecular Dynamics Simulations : Simulate binding stability over time to identify false-positive docking poses .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO) to improve compound bioavailability in vitro .

Q. What reaction conditions favor (E)-stereoselectivity in the cyanovinyl group?

  • Base Choice : Stronger bases (e.g., piperidine) promote deprotonation and stabilize the transition state for E-isomer formation.
  • Solvent Polarity : High-polarity solvents stabilize the polarized intermediate, favoring the (E)-configuration .
  • Temperature : Lower temperatures (e.g., 0–25°C) reduce thermal randomization of the double bond .

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